tert-Butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate
Beschreibung
tert-Butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate (CAS: 2226530-54-5) is a chiral carbamate derivative featuring a 2-fluorophenyl group attached to a hydroxyethyl backbone protected by a tert-butoxycarbonyl (Boc) group. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules targeting neurological and oncological pathways. Its stereochemical configuration, specifically the (S)-enantiomer (as highlighted in ), is critical for binding interactions in enzyme inhibition or receptor modulation . The Boc group enhances solubility and stability during synthetic processes, while the fluorine atom on the phenyl ring modulates electronic properties and metabolic resistance .
Structure
3D Structure
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(2-fluorophenyl)-2-hydroxyethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-11(8-16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWCLZHNMBIJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724494 | |
| Record name | tert-Butyl [1-(2-fluorophenyl)-2-hydroxyethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847686-72-0 | |
| Record name | tert-Butyl [1-(2-fluorophenyl)-2-hydroxyethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-fluorophenyl isocyanate with tert-butyl (2-hydroxyethyl)carbamate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Another method involves the use of di-tert-butyl dicarbonate and 2-fluorophenylamine. The reaction proceeds through the formation of an intermediate, which then undergoes a Curtius rearrangement to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of tert-Butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to the active site and preventing substrate access. This inhibition can occur through covalent modification or reversible binding, depending on the nature of the enzyme and the specific functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate with analogs differing in substituents, aromatic systems, and stereochemistry. Key findings are summarized in Table 1 and discussed in detail.
Stereochemical and Functional Group Variations
- Hydroxyl Group Positioning: tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CAS: 155975-19-2) replaces the hydroxyethyl chain with a cyclohexanol ring. tert-Butyl (1R,2R)-2-(3-chlorophenyl)-1-(4-chlorophenyl)-2-hydroxyethyl carbamate introduces dual chloro substituents, amplifying electron-withdrawing effects and altering metabolic stability compared to mono-fluoro analogs .
- Ketone vs. Hydroxyl Functionality: tert-Butyl (S)-(3-(2-fluorophenyl)-1-(1-(4-methoxybenzyl)-1H-indol-6-yl)-1-oxopropan-2-yl)carbamate () replaces the hydroxyl with a ketone. This modification increases electrophilicity, enabling nucleophilic additions but reducing hydrogen-bond donor capacity .
Biologische Aktivität
Tert-butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate is a carbamate compound that has garnered attention in pharmaceutical research due to its potential biological activities. Its unique structure, which includes a tert-butyl group, a hydroxyethyl moiety, and a fluorinated phenyl ring, allows it to interact with various biological targets. This article explores the biological activity of this compound, summarizing relevant data, case studies, and research findings.
- Molecular Formula : C13H18FNO3
- Molecular Weight : 255.29 g/mol
- IUPAC Name : tert-butyl N-[1-(2-fluorophenyl)-2-hydroxyethyl]carbamate
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor functions. The hydroxyethyl group can form hydrogen bonds with target proteins, while the fluorinated phenyl group enhances lipophilicity and stability, facilitating interactions with hydrophobic regions of enzymes or receptors.
Biological Activity Overview
Research indicates that this compound may exhibit various pharmacological effects, including:
- Enzyme Inhibition : It has been shown to inhibit specific enzyme activities, potentially relevant in neurodegenerative diseases such as Alzheimer’s.
- Anti-aggregation Properties : Preliminary studies suggest it may inhibit protein aggregation processes associated with amyloid-beta and tau proteins .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate | C13H18FNO3 | Similar structure but different fluorinated phenyl ring position |
| Tert-butyl(1-(5-bromo-2-fluorophenyl)-2-hydroxyethyl)carbamate | C13H17BrFNO3 | Contains bromine instead of fluorine |
| Tert-butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate | C12H19NO3 | Cyclopropane ring instead of phenyl group |
Case Studies and Research Findings
- In vitro Studies : A study investigated the inhibitory effects of several derivatives on tau protein aggregation. Among the tested compounds, those similar to this compound showed promising results in inhibiting tau aggregation by more than 50% at a concentration of 10 μM .
- Docking Studies : Molecular docking studies revealed that the compound could effectively bind to amyloid-beta and tau proteins, suggesting its potential as a therapeutic agent for cognitive disorders. The binding affinity was analyzed through various structural modifications of the compound, highlighting the importance of the fluorinated phenyl group .
- Pharmacokinetic Properties : Initial pharmacokinetic assessments indicate favorable absorption and distribution characteristics for this compound, making it a candidate for further development in drug formulation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate, and how can purity be optimized?
- Methodology : Use Boc-protection strategies starting from 2-fluorophenethylamine derivatives. Carbamate formation via reaction with di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF or DCM, catalyzed by DMAP at 0–25°C . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity (>95%). Monitor by TLC and confirm via ¹H/¹³C NMR (e.g., Boc-group resonance at δ ~1.4 ppm) .
Q. How should researchers handle stability and storage of this compound to prevent degradation?
- Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar). Avoid prolonged exposure to moisture, strong acids/bases, or oxidizing agents, as the carbamate group is prone to hydrolysis under acidic/basic conditions . Stability tests (TGA/DSC) indicate decomposition onset at ~150°C, but accelerated aging studies (40°C/75% RH) suggest shelf life >12 months when properly stored .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : Confirm regiochemistry via coupling constants (e.g., J~8–10 Hz for aromatic F-substituted protons) and hydroxyl proton integration .
- HPLC : Use C18 columns (ACN/H₂O + 0.1% TFA) to assess purity (>98% by UV at 254 nm) .
- MS : ESI-MS (positive mode) for molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can diastereoselectivity be achieved during synthetic modifications of the hydroxyl-ethyl side chain?
- Methodology : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation conditions) to control stereochemistry. For example, kinetic resolution using lipases (e.g., CAL-B) in biphasic systems (hexane/buffer) yields enantiomeric excess >90% . Monitor enantiopurity via chiral HPLC (Chiralpak AD-H column) .
Q. What strategies resolve contradictions in reported toxicity data for this compound?
- Methodology : Cross-reference SDS from multiple sources (e.g., Combi-Blocks vs. ChemScene LLC ). Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for acute cytotoxicity) to validate discrepancies. Note: Some SDS classify the compound as non-hazardous, while others flag potential respiratory sensitization (GHS Category 2B) .
Q. How does the fluorophenyl moiety influence crystallographic packing and intermolecular interactions?
- Methodology : Perform single-crystal X-ray diffraction (SCXRD) to analyze hydrogen-bonding networks (e.g., O–H···O=C interactions between hydroxyl and carbamate groups) and halogen bonding (C–F···π contacts). Comparative studies with non-fluorinated analogs reveal enhanced lattice stability (ΔG~2–3 kcal/mol) due to F-mediated interactions .
Q. What are the applications of this compound in synthesizing bioactive intermediates?
- Methodology : Use as a precursor for fluorinated β-amino alcohols in kinase inhibitors or antiviral agents. For example, coupling with propargyl bromides via Sonogashira cross-coupling yields triazole derivatives with IC₅₀ values <1 μM in kinase assays . Optimize reaction yields (>80%) using Pd(PPh₃)₄/CuI catalysis in DMF/Et₃N .
Methodological Notes
- Safety Protocols : Always use fume hoods, nitrile gloves, and P2 respirators during synthesis. For spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
- Data Validation : Cross-check spectral data with PubChem/ECHA databases and replicate critical experiments (e.g., toxicity assays) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
